
C15H13FN4O3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluoro-1H-indol-1-yl)ethyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve high-pressure homogenization and ultrasonication techniques, which are commonly used in the preparation of nanoemulsions . These methods ensure the efficient and scalable production of the compound with high purity and yield.
化学反应分析
Types of Reactions
N-[2-(4-fluoro-1H-indol-1-yl)ethyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield fluorinated indole derivatives , while reduction reactions may produce hydrogenated pyrimidine derivatives .
科学研究应用
N-[2-(4-fluoro-1H-indol-1-yl)ethyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide: has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biomolecule-ligand interactions and molecular dynamics simulations.
Medicine: Investigated for its potential therapeutic effects in various diseases.
作用机制
The mechanism of action of N-[2-(4-fluoro-1H-indol-1-yl)ethyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to nuclear receptors and modulating the expression of target genes . This interaction leads to changes in cellular processes such as lipid metabolism , glucose homeostasis , and amino acid regulation .
相似化合物的比较
N-[2-(4-fluoro-1H-indol-1-yl)ethyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide: can be compared with other similar compounds, such as:
Phenytoin: An anticonvulsant drug used in the treatment of seizures.
Dimethyl fumarate: A medication used to treat multiple sclerosis.
Fenofibrate: A drug that activates peroxisome proliferator-activated receptor alpha (PPARα) and is used to treat hyperlipidemia.
These compounds share some structural similarities but differ in their specific molecular targets and therapeutic applications. The uniqueness of N-[2-(4-fluoro-1H-indol-1-yl)ethyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
属性
分子式 |
C15H13FN4O3 |
|---|---|
分子量 |
316.29 g/mol |
IUPAC 名称 |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C15H13FN4O3/c1-8-12(9(2)22-19-8)7-17-14(21)15-18-13(20-23-15)10-3-5-11(16)6-4-10/h3-6H,7H2,1-2H3,(H,17,21) |
InChI 键 |
RWJNKBBTXYIZDF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B15172712.png)
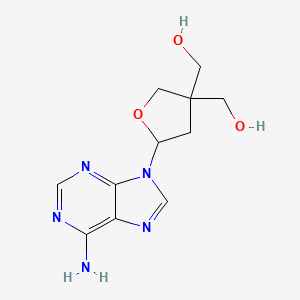
![(3R)-N-{(2S)-3-(1H-indol-3-yl)-1-[(2-methylpropyl)amino]-1-oxopropan-2-yl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B15172718.png)
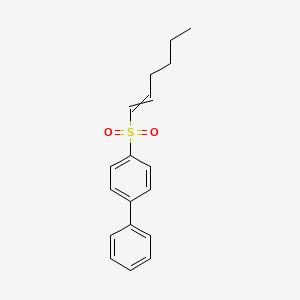
![Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B15172740.png)
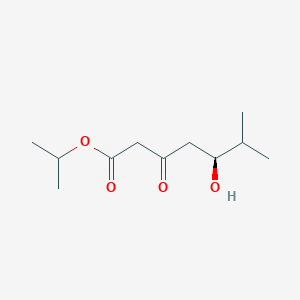
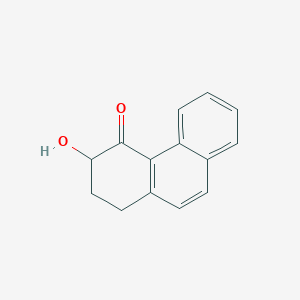
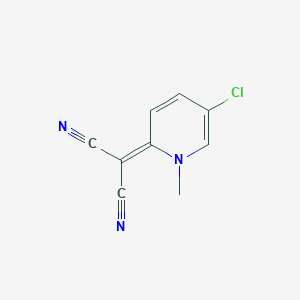
![Trimethyl({2-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane](/img/structure/B15172748.png)

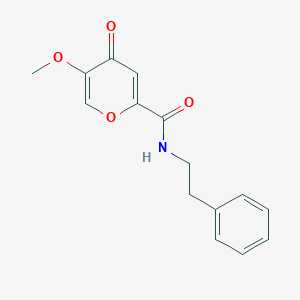
![2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B15172778.png)
![1-[(1S,2R)-1,2-diphenyl-2-propoxyethyl]pyrrolidin-2-one](/img/structure/B15172781.png)
![1,7-Diazaspiro[4.4]nonan-6-one, 7-[(1R)-1-phenylethyl]-1-(phenylmethyl)-](/img/structure/B15172782.png)
